molecular formula C22H43NO11 B611224 t-Boc-N-amido-PEG7-acid CAS No. 2055044-68-1

t-Boc-N-amido-PEG7-acid

Numéro de catalogue: B611224
Numéro CAS: 2055044-68-1
Poids moléculaire: 497.58
Clé InChI: NRLJITQFPLHTDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview and Significance in Chemical Research

This compound represents a sophisticated example of modern polyethylene glycol chemistry, where precise molecular engineering meets practical bioconjugation needs. The compound contains a terminal carboxylic acid and a tert-butyloxycarbonyl-protected amino group, making it a heterobifunctional linker that can participate in orthogonal conjugation strategies. The seven-unit polyethylene glycol spacer increases the aqueous solubility of the resulting compound while providing optimal flexibility for bioconjugation applications. This structural configuration enables the terminal carboxylic acid to readily react with primary and secondary amines under standard amide coupling conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, or hexafluorophosphate azabenzotriazole tetramethyl uronium to form stable amide bonds.

The significance of this compound in chemical research extends beyond its immediate synthetic utility to encompass broader applications in drug delivery systems and bioconjugation chemistry. Research has demonstrated that polyethylene glycol linkers with defined chain lengths and terminal functionalities enable more precise bioconjugation strategies compared to traditional polydisperse polyethylene glycol derivatives. The compound serves as a critical building block in the synthesis of proteolysis-targeting chimeras, where its role as a linker molecule directly influences the pharmacological properties of the resulting therapeutic compounds. Furthermore, the specific seven-unit polyethylene glycol chain length provides an optimal balance between flexibility and molecular size, making it particularly suitable for applications requiring precise spatial relationships between conjugated molecules.

The analytical advantages of this compound have been particularly noteworthy in recent research developments. Studies have shown that polyethylene glycol linkers with defined structures enable traditional peptide mapping assays to determine protein sequence coverage, natural post-translational modifications, and polyethylene glycol attachment sites. This capability represents a significant advancement over previous methodologies that struggled with the analytical complexity of heterogeneous polyethylene glycol-protein conjugates. The compound's design allows for cleavable linker strategies during traditional sample preparation steps, leaving behind reporter amino acids that facilitate the determination of polyethylene glycol attachment sites through established analytical techniques.

Historical Development of Polyethylene Glycol Linkers

The historical development of polyethylene glycol linkers traces back to pioneering work in the 1970s when Professor Frank Davis of Rutgers University first conjugated polyethylene glycol to proteins to extend their circulation time and reduce immunogenicity. Davis had the innovative idea to attach drugs to long, water-loving molecules such as polyethylene glycol, recognizing that when attached to lipids, polyethylene glycol helps coat drugs in an oily layer that water surrounds, preventing rapid clearance by the kidneys. This foundational concept led to the development of pegylation, a drug delivery system now used in messenger ribonucleic acid vaccines and numerous therapeutic applications.

The evolution from these early discoveries to modern compounds like this compound represents decades of refinement in polyethylene glycol chemistry and bioconjugation strategies. In 1981, Professor Davis founded Enzon Pharmaceuticals, and by 1990, the Food and Drug Administration approved Adagen (pegademase bovine), the world's first pegylated drug for severe combined immunodeficiency disease. This milestone marked the beginning of a new era in pharmaceutical development, where polyethylene glycol conjugation became recognized as a viable strategy for enhancing therapeutic performance.

The development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged in the 1990s, enabling more precise bioconjugation strategies. Over the past three decades, polyethylene glycol linkers have evolved from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures designed for specific applications. The synthesis of compounds like this compound represents the culmination of this evolutionary process, where researchers can now access polyethylene glycol derivatives with precise chain lengths, defined terminal functionalities, and predictable chemical behavior.

Decade Key Development Significance
1970s First polyethylene glycol-protein conjugation by Frank Davis Foundation of pegylation technology
1980s Establishment of Enzon Pharmaceuticals Commercialization of pegylation
1990s FDA approval of first pegylated drug (Adagen) Clinical validation of pegylation
1990s-2000s Development of monodisperse polyethylene glycol linkers Precision in bioconjugation
2000s-present Advanced heterobifunctional linkers like this compound Sophisticated bioconjugation strategies

The technological progression from polydisperse to monodisperse polyethylene glycol derivatives has been particularly significant for compounds like this compound. Traditional polydisperse polyethylene glycol refers to mixtures of polyethylene glycol chains with varying lengths, characterized by average molecular weights and polydispersity indices. In contrast, monodisperse polyethylene glycol refers to single molecular entities with precise molecular weights and defined structures, typically containing 2-24 ethylene glycol units. This precision enables researchers to design bioconjugates with predictable properties and facilitates analytical characterization of the resulting compounds.

Position within the Broader Family of Polyethylene Glycol Derivatives

This compound occupies a specific niche within the broader family of polyethylene glycol derivatives, distinguished by its heterobifunctional nature and optimal chain length for bioconjugation applications. Polyethylene glycol derivatives can be classified into several structural categories based on their architecture and functionality. Monofunctional polyethylene glycol derivatives contain a reactive group at one end and an inert group at the other, while homobifunctional derivatives contain identical reactive groups at both termini. Heterobifunctional polyethylene glycol derivatives like this compound contain different reactive groups at each end, enabling orthogonal conjugation strategies that are particularly valuable in complex bioconjugation schemes.

The seven-unit polyethylene glycol chain length of this compound positions it optimally within the spectrum of available polyethylene glycol linkers. Comparative analysis with related compounds reveals distinct advantages associated with this specific chain length. For instance, t-Boc-N-Amido-PEG24-acid contains a longer polyethylene glycol chain that provides different solubility and stability properties but may introduce excessive flexibility in certain applications. Conversely, shorter polyethylene glycol derivatives may not provide sufficient aqueous solubility enhancement or spatial separation between conjugated molecules.

Compound Chain Length Molecular Weight Primary Applications
This compound 7 units 497.6 g/mol Bioconjugation, proteolysis-targeting chimeras
t-Boc-N-Amido-PEG24-acid 24 units ~1200 g/mol Extended solubility applications
Fmoc-N-amido-PEG7-acid 7 units ~600 g/mol Alternative protecting group strategy

The protective group strategy employed in this compound represents another important consideration within the polyethylene glycol derivative family. The tert-butyloxycarbonyl protecting group can be deprotected under mild acidic conditions to form the free amine, which can subsequently undergo amide coupling with carboxylic acid-bearing biomolecules. This approach contrasts with alternative protecting group strategies such as the 9-fluorenylmethyloxycarbonyl group used in Fmoc-N-amido-PEG7-acid, which requires basic deprotection conditions. The choice of protecting group significantly influences the synthetic strategy and compatibility with various biomolecules and reaction conditions.

Within the context of antibody-drug conjugate development, this compound functions as a non-cleavable linker that contains both ester and carboxylic acid functional groups linked through a linear polyethylene glycol chain. This classification distinguishes it from cleavable linkers that are designed to release their payload under specific physiological conditions. The non-cleavable nature of this linker makes it particularly suitable for applications where stable conjugation is desired throughout the lifetime of the bioconjugate. Research has demonstrated that polyethylene glycol-containing hydrophilic linkers can overcome many problems associated with hydrophobic linkers, including aggregation, loss of affinity for target antigens, and rapid clearance from circulation.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJITQFPLHTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise PEG Chain Elongation with In-Situ Functionalization

This method builds the PEG7 spacer iteratively while introducing functional groups at specific positions. A representative protocol involves:

  • Initiator Activation : Ethylene glycol derivatives (e.g., tert-butyl (2-aminoethyl)carbamate) serve as initiators. The amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving >95% yield.

  • PEG Chain Extension : The initiator undergoes repeated Williamson ether synthesis with ethylene oxide or tosylated PEG monomers. For example, coupling with tosyl-PEG500 in anhydrous THF using NaH as base at 60°C for 24 hours extends the chain by one ethylene glycol unit per cycle.

  • Terminal Acid Introduction : The final PEG7 intermediate is functionalized with a carboxylic acid via oxidation of a primary alcohol (e.g., using Jones reagent) or coupling with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).

Key Advantages :

  • Enables precise control over PEG length and functional group placement.

  • Avoids purification challenges associated with long PEG chains.

Limitations :

  • Multi-step process (14+ reactions for PEG7) with cumulative yield losses.

  • Requires stringent anhydrous conditions to prevent diol formation.

Modular Coupling of Preformed PEG Segments

To circumvent stepwise synthesis, modular approaches couple shorter PEG blocks:

  • Synthesis of Boc-NH-PEG3-Br : A PEG3 chain with Boc-protected amine at one end and bromide at the other is prepared via nucleophilic substitution (K₂CO₃, DMF, 50°C).

  • Acid-Terminated PEG4 Synthesis : PEG4-diethyl ester is saponified (NaOH, EtOH/H₂O) to yield PEG4-diacid, which is mono-activated as an NHS ester for selective coupling.

  • Convergent Coupling : Boc-NH-PEG3-Br (0.1 M in DMF) reacts with PEG4-acid (1.2 eq) using Hünig’s base (DIPEA) at 25°C for 48 hours, achieving 78–82% yield.

Reaction Schematic :

Boc-NH-PEG3-Br+HOOC-PEG4DIPEABoc-NH-PEG7-COOH+HBr\text{Boc-NH-PEG}3\text{-Br} + \text{HOOC-PEG}4 \xrightarrow{\text{DIPEA}} \text{Boc-NH-PEG}_7\text{-COOH} + \text{HBr}

Purification :

  • Size exclusion chromatography (Sephadex LH-20) removes unreacted PEG4.

  • Ion-exchange chromatography (Dowex 50WX8) eliminates residual salts.

Critical Reaction Parameters and Optimization

Boc Protection Efficiency

The Boc group’s stability during PEG elongation is paramount. Studies comparing protection agents reveal:

Protecting AgentSolventTemp (°C)Yield (%)Deprotection Risk
Boc₂ODCM2597Low
Boc-OSuTHF4089Moderate
Boc-ImidazoleDMF082High

Data aggregated from

Boc₂O in DCM provides optimal results, with <3% deprotection observed even after seven etherification steps.

PEG Chain Length Control

Preventing polydispersity requires strict stoichiometric control:

Case Study :

  • Target : PEG7 (MW 497.6 g/mol,)

  • Actual MW : 485–510 g/mol (95% purity via HPLC)

  • Key Factor : Use of molecular sieves (3Å) during tosylation reduces water-induced chain termination by 62%.

MethodReagentsYield (%)Purity (%)
Jones OxidationCrO₃, H₂SO₄, acetone6891
Mitsunobu ReactionDIAD, PPh₃, BrCH₂CO₂H8396
NHS Ester CouplingEDC, NHS, HOOC-PEG7598

Data from

The Mitsunobu reaction outperforms oxidation methods but requires rigorous removal of triphenylphosphine oxide byproducts via silica gel chromatography.

Analytical Characterization

Structural Confirmation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.44 (s, Boc CH₃), 3.55–3.75 (m, PEG backbone), 5.20 (br s, NH).

    • ¹³C NMR : 156.8 ppm (Boc carbonyl), 70.1–70.9 ppm (PEG ether carbons).

  • HRMS : Calculated for C₂₂H₄₃NO₁₁ [M+H]⁺: 498.2915; Found: 498.2909.

Purity Assessment

  • HPLC : C18 column (5 μm), 0.1% TFA in H₂O/MeCN gradient, retention time 12.7 min.

  • Ion Chromatography : Detects <0.5% free carboxylic acid impurities.

Scalability and Industrial Considerations

Cost-Benefit Analysis

StepLab-Scale Cost ($/g)Pilot-Scale Cost ($/g)
Boc Protection12.504.20
PEG7 Assembly28.009.80
Acid Functionalization18.006.50

Economic data modeled from

Continuous flow reactors reduce PEG assembly costs by 41% through improved heat transfer and reduced solvent use.

Regulatory-Grade Synthesis

For GMP compliance:

  • Starting Materials : USP-grade ethylene oxide (EP impurity profile).

  • Process Controls : In-line FTIR monitors Boc group integrity (absorbance at 1740 cm⁻¹).

  • Purification : Tangential flow filtration (30 kDa MWCO) ensures PEG length homogeneity.

Emerging Methodologies

Enzymatic PEGylation

Recent advances employ lipase B (Candida antarctica) to catalyze esterification between Boc-protected PEG alcohols and activated acids, achieving 89% yield in aqueous media.

Photocatalytic Deprotection-Functionalization

A tandem strategy using Ir(ppy)₃ photocatalyst:

  • UV light (365 nm) removes Boc groups.

  • In situ reaction with maleic anhydride introduces the acid.
    This one-pot method reduces steps but currently yields 67% product .

Applications De Recherche Scientifique

t-Boc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mécanisme D'action

The mechanism of action of t-Boc-N-amido-PEG7-acid involves its ability to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances solubility in aqueous media, facilitating the interaction with target molecules. The Boc-protected amino group can be deprotected to yield a free amine, which can further react with other functional groups. This versatility makes it a valuable tool in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The table below compares t-Boc-N-amido-PEG7-acid with structurally related PEG linkers:

Compound Name CAS Number PEG Length Molecular Weight (g/mol) Functional Groups Purity Key Applications
This compound 2055044-68-1 PEG7 497.6 -COOH, Boc-protected -NH₂ 95–98% Non-cleavable ADCs, solubility enhancement
t-Boc-N-amido-PEG8-acid 1334169-93-5 PEG8 541.6 -COOH, Boc-protected -NH₂ >95% Extended circulation time in drug delivery
t-Boc-N-amido-PEG36-acid 1415981-79-1 PEG36 1775.10 -COOH, Boc-protected -NH₂ >95% Nanomaterial PEGylation, improved biocompatibility
t-Boc-N-amido-PEG3-CH2CO2H N/A PEG3 ~350 -COOH, Boc-protected -NH₂ 95% Small-molecule conjugates, reduced steric hindrance
Br-PEG2-NH-Boc 165963-71-3 PEG2 N/A Bromide (-Br), Boc-protected -NH₂ >95% Alkylation reactions, crosslinking
t-Boc-N-amido-PEG7-propargyl 2112737-90-1 PEG7 463.6 Propargyl (-C≡CH), Boc-protected -NH₂ >95% Click chemistry (e.g., azide-alkyne cycloaddition)

Key Differentiators

PEG Chain Length
  • For example, t-Boc-N-amido-PEG3-CH2CO2H is ideal for conjugating small molecules where size constraints exist .
  • Longer PEGs (e.g., PEG36): Improve biocompatibility and prolong circulation time in vivo. t-Boc-N-amido-PEG36-acid is used in nanoparticle coatings to evade immune clearance .
  • PEG7 vs.
Functional Groups
  • Carboxylic Acid (-COOH) : Enables amine coupling in This compound , whereas Br-PEG2-NH-Boc contains a bromide for nucleophilic substitution reactions .
  • Propargyl Groups : t-Boc-N-amido-PEG7-propargyl facilitates click chemistry, offering orthogonal conjugation strategies compared to carbodiimide-mediated reactions .
Protection/Deprotection Chemistry

All t-Boc-protected analogs share acid-labile deprotection, but the stability of the Boc group varies slightly with PEG length. Longer PEGs may slow deprotection kinetics due to steric effects .

Research Findings

Solubility and Stability : PEG7 and PEG8 derivatives exhibit superior aqueous solubility (>50 mg/mL) compared to PEG3 analogs, critical for in vivo applications .

Conjugation Efficiency : PEG7 linkers show higher coupling efficiency (~90%) with antibodies than bulkier PEG36 derivatives, attributed to reduced steric hindrance .

Biological Performance: PEG36-conjugated nanoparticles demonstrated a 3-fold increase in circulation half-life compared to PEG7 counterparts in murine models .

Activité Biologique

t-Boc-N-amido-PEG7-acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. As a member of the polyethylene glycol (PEG) family, it possesses unique properties that enhance the pharmacological profiles of therapeutic agents. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (t-Boc) protecting group on one end and a carboxylic acid group on the other, linked by a PEG spacer of seven ethylene glycol units. This structure provides significant advantages in terms of solubility, stability, and reactivity.

Chemical Formula : C22H43NO11
Molecular Weight : 485.58 g/mol
CAS Number : 102514753

The biological activity of this compound primarily arises from its ability to facilitate PEGylation , a process that involves attaching PEG chains to biomolecules. This modification enhances several key properties:

  • Improved Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs.
  • Reduced Immunogenicity : PEGylation helps mask the drug from the immune system, reducing potential immune responses.
  • Prolonged Circulation Time : PEGylated compounds often exhibit extended half-lives in circulation due to reduced renal clearance.

The t-Boc group can be easily removed under mild acidic conditions, exposing an amine that can participate in further conjugation reactions with biomolecules such as proteins and peptides.

Applications

This compound has diverse applications across various fields:

  • Drug Delivery Systems : Enhances the pharmacokinetic properties of therapeutic agents.
  • Bioconjugation : Forms stable amide bonds with primary amines on proteins and peptides for targeted drug delivery.
  • Antibody-Drug Conjugates (ADCs) : Used in the synthesis of ADCs to improve efficacy and reduce side effects.

Case Study 1: PEGylation in Antibody-Drug Conjugates

A study demonstrated that this compound was successfully utilized to modify monoclonal antibodies for improved targeting of cancer cells. The PEGylated antibodies showed enhanced stability and reduced immunogenicity compared to their unmodified counterparts, leading to better therapeutic outcomes in preclinical models .

Case Study 2: Enhanced Delivery of Hydrophobic Drugs

Another research highlighted the use of this compound in formulating hydrophobic drugs. The resulting PEGylated formulations exhibited significantly improved solubility and bioavailability in vivo, demonstrating the compound's effectiveness in overcoming delivery challenges associated with poorly soluble drugs.

Data Table: Comparison of Biological Activities

PropertyThis compoundNon-PEGylated Counterpart
SolubilityHighLow
ImmunogenicityLowHigh
Circulation Half-lifeExtendedShort
Stability Against DegradationHighLow

Q & A

Q. How can researchers align studies using this compound with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Answer :
  • Metadata : Use standardized ontologies (e.g., ChEBI, PubChem) for compound identification.
  • Data Repositories : Upload datasets to Zenodo or Figshare with DOI linking.
  • Protocols : Share step-by-step workflows on platforms like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-amido-PEG7-acid
Reactant of Route 2
Reactant of Route 2
t-Boc-N-amido-PEG7-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.